
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of fluorine, iodine, and a hydroxymethyl group attached to a benzene ring with a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated benzonitrile derivative with an iodinating agent. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: 2-Fluoro-4-(carboxymethyl)-3-iodobenzonitrile.
Reduction: 2-Fluoro-4-(methyl)-3-iodobenzonitrile.
Coupling: Various biaryl compounds.
科学的研究の応用
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although specific pathways and targets may vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)benzonitrile
- 2-Fluoro-4-(hydroxymethyl)-5-methoxybenzonitrile
- 2-Fluoro-4-(hydroxymethyl)-3-chlorobenzonitrile
Uniqueness
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens with the hydroxymethyl and nitrile groups makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C8H5FINO |
|---|---|
分子量 |
277.03 g/mol |
IUPAC名 |
2-fluoro-4-(hydroxymethyl)-3-iodobenzonitrile |
InChI |
InChI=1S/C8H5FINO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,12H,4H2 |
InChIキー |
VLYXAOOGWQGFRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CO)I)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)

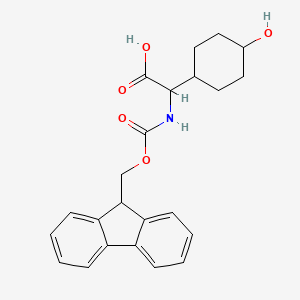
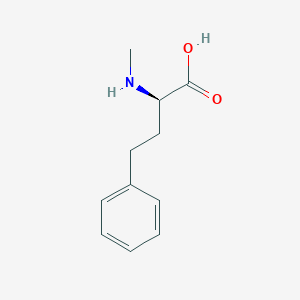
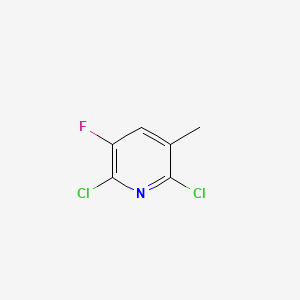

![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
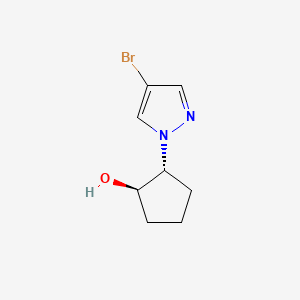
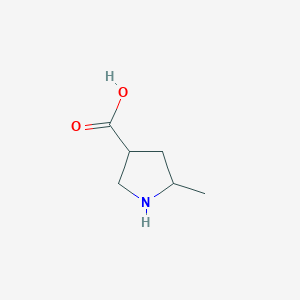
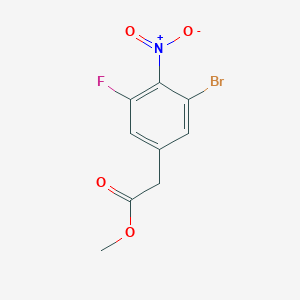
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
